molecular formula C11H12N2O B1419581 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 14059-07-5

5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1419581
CAS No.: 14059-07-5
M. Wt: 188.23 g/mol
InChI Key: CGARJFOLRQLRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the class of imidazolones. This compound is characterized by the presence of an imidazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methyl group and a 4-methylphenyl group attached to the imidazolone ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with methyl isocyanate in the presence of a base such as sodium hydroxide can lead to the formation of the desired imidazolone compound. The reaction typically requires refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imid

Properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARJFOLRQLRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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